N-[(4-methylphenyl)sulfonyl]leucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBHSCLUHQKGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-40-5, 1220-80-0 | |
| Record name | NSC88495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC46036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations
General Synthesis Strategies for N-[(4-methylphenyl)sulfonyl]leucine
General strategies for the synthesis of this compound primarily involve the reaction of leucine (B10760876) with p-toluenesulfonyl chloride. These methods focus on achieving high yields and purity through optimized reaction conditions.
The most direct route for the synthesis of this compound is the N-sulfonylation of leucine using p-toluenesulfonyl chloride (TsCl). researchgate.net This reagent is widely used in organic chemistry to introduce the tosyl group, often to activate hydroxyl groups, but it is also highly effective for the sulfonylation of amines. svkm-iop.ac.insigmaaldrich.com The reaction involves the nucleophilic attack of the amino group of leucine on the sulfur atom of p-toluenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage.
The choice of base is a critical parameter in this reaction. A weak base is favored to selectively promote N-tosylation over O-tosylation, which is particularly relevant when dealing with amino acids that contain hydroxyl groups in their side chains, although this is not a concern for leucine. svkm-iop.ac.in A typical procedure involves dissolving leucine in an appropriate solvent and adding p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. researchgate.net The reaction is often carried out at reduced temperatures to control its exothermicity and minimize side reactions. researchgate.net
Table 1: Reaction Conditions for Sulfonylation
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration |
|---|
This table illustrates a general procedure for sulfonylation, which can be adapted for the synthesis of this compound. researchgate.net
While direct sulfonylation is common, the principles of peptide chemistry, specifically amidation and coupling reactions, are also pertinent to the formation of the sulfonamide bond in this compound. These reactions are fundamental in forming amide bonds between amino acids. youtube.com Coupling reagents are employed to activate a carboxylic acid group, facilitating its reaction with an amine. youtube.com
In the context of synthesizing N-tosyl-leucine, while not a standard peptide bond, the underlying principle of activating a functional group for reaction with an amine is analogous. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is a cornerstone of peptide synthesis. youtube.comyoutube.com These reagents facilitate the formation of an amide bond by activating the carboxyl group of one amino acid, which then reacts with the amino group of another.
More direct amidation methods have also been developed. For instance, the use of tris(2,2,2-trifluoroethyl) borate (B1201080) has been shown to facilitate the direct amidation of unprotected amino acids in high yields. rsc.org This approach could potentially be adapted for the reaction between a sulfonyl-containing species and leucine.
Enantioselective Synthesis and Stereochemical Control
Given that leucine is a chiral amino acid, controlling the stereochemistry during the synthesis of this compound is of paramount importance to obtain a specific enantiomer.
The stereochemical outcome of a synthesis is crucial. In many synthetic routes for α-amino acids, strategies are designed to either retain or invert the configuration at the α-carbon. For example, in some approaches to α-vinylalanine, the installation of the α-amino group proceeds with inversion of configuration. nih.gov In contrast, other methods, such as those employing "self-regeneration of stereocenters," are designed to reinstall the original stereocenter after a temporary removal during the reaction sequence. nih.gov When synthesizing this compound from a specific enantiomer of leucine (L- or D-leucine), the reaction conditions for sulfonylation are generally mild enough to ensure that the stereochemical integrity of the α-carbon is retained, meaning no inversion of configuration occurs.
Achieving high enantiomeric purity is a key objective in the synthesis of chiral molecules. For N-tosyl α-amino acids, enantioselective methods have been developed that yield high enantiomeric excess. For instance, a method for the synthesis of optically active β-indolyl and pyrrolyl N-tosyl α-amino acids using a chiral copper(I)-Tol-BINAP catalyst has been reported to produce the desired products with up to 96% enantiomeric purity. au.dkrsc.org While this specific example does not involve leucine, the principle of using a chiral catalyst to control the stereochemical outcome is a widely applicable strategy in asymmetric synthesis. The goal is to create a chiral environment that favors the formation of one enantiomer over the other.
Derivatization and Analogue Design
This compound can serve as a scaffold for the design and synthesis of various analogues with potentially interesting chemical and biological properties. Derivatization can occur at the carboxylic acid group, the isobutyl side chain, or the tosyl group.
For example, the core structure can be modified to create analogues like N-((4-methylphenyl)sulfonyl)isoleucine, which is a constitutional isomer of the target compound. sigmaaldrich.com Further modifications can lead to more complex structures. For instance, the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide (B56588) can lead to the formation of pyrazole (B372694) derivatives, demonstrating the versatility of the sulfonyl group in more complex synthetic schemes. researchgate.net
Another avenue for derivatization involves the synthesis of Nβ-protected amino sulfonyl methyl formamides, which can be derived from amino acids and serve as building blocks in multicomponent reactions. nih.gov This highlights how the core N-sulfonylated amino acid structure can be a starting point for creating a diverse library of compounds. The concept of derivatization is also seen in compounds like N-acetyl-leucine, where the amino group is acetylated instead of tosylated, leading to different properties and biological activities. researchgate.net
Table 2: Examples of Analogues and Derivatives
| Base Compound | Derivative/Analogue | Key Modification |
|---|---|---|
| This compound | N-((4-methylphenyl)sulfonyl)isoleucine | Change in the amino acid from leucine to isoleucine. sigmaaldrich.com |
| 4-Methylbenzenesulfonohydrazide | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | Formation of a pyrazole ring system. researchgate.net |
| Nα-protected amino alkyl thiols | Nβ-protected amino sulfonyl methyl formamides | Introduction of a sulfonyl methyl formamide (B127407) group. nih.gov |
Structural Diversification Strategies for this compound Analogues
The molecular framework of this compound serves as a versatile scaffold for creating a wide array of analogues. These modifications are aimed at exploring new chemical spaces and generating compounds with tailored properties.
Key diversification strategies include:
Modification of the Amino Acid Backbone : One approach involves replacing the standard leucine backbone with structurally related sulfoanalogues. For instance, synthetic routes have been developed for cysteic acid S-amides, which can be considered structural analogues of leucine. bas.bg This involves multi-step syntheses that include the protection of functional groups, reaction with thionyl chloride, and subsequent amidation to yield novel amino acid derivatives. bas.bg
Amidation of the Carboxylic Acid : The carboxylic acid moiety of N-tosyl-leucine can be converted into a variety of amides. This has been effectively demonstrated in the synthesis of novel chiral stationary phases (CSPs) for chromatography. nih.gov By creating amide derivatives of N-[(4-methylphenyl)sulfonyl]-l-leucine, researchers have developed CSPs with enhanced enantioseparation capabilities, particularly when a C2 symmetric chiral structure is incorporated. nih.gov
Formation of N-sulfonyl Amidines : A different diversification route involves the reaction of sulfonyl azides with amines to produce N-sulfonyl amidines. nih.gov For example, a green, catalyst-free method has been reported for the synthesis of N-sulfonyl amidines from sulfonyl azides and secondary or tertiary amines under reflux conditions in 1,4-dioxane. nih.gov This transformation changes the fundamental nature of the amino acid-derived portion of the molecule, opening avenues to new classes of compounds.
Synthesis of this compound Amide Derivatives
The synthesis of amide derivatives from the carboxyl group of this compound is a key transformation for creating molecules with specific functionalities. A prominent application is the development of materials for chiral separations. nih.gov In one study, a series of chiral stationary phases were prepared based on N-[(4-methylphenyl)sulfonyl]-l-leucine amide. nih.gov The synthesis improved enantiorecognition performance, highlighting the importance of the sulfonamide linkage in conjunction with the newly formed amide bond for creating effective chiral selectors. nih.gov The process underscores how derivatization of the carboxyl group can be leveraged to build complex, functional molecules.
Preparation of Related Leucine-Based Sulfonamides
The preparation of leucine-based sulfonamides typically follows the well-established Schotten-Baumann reaction conditions, where an amino acid reacts with a sulfonyl chloride in the presence of a base. cihanuniversity.edu.iq This method has been used to synthesize a variety of amino acid-conjugated sulfonamides.
A general procedure involves dissolving the amino acid (such as leucine, valine, or alanine) in a dilute basic solution, like 2% sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity. cihanuniversity.edu.iq The sulfonyl chloride, for example, 4-acetamidobenzenesulfonyl chloride, is then added, and the reaction proceeds with stirring while maintaining a basic pH (8-10). cihanuniversity.edu.iq Other protocols utilize an organic base such as pyridine (B92270) in a solvent like N,N-dimethylformamide (DMF). scholarsresearchlibrary.com The use of amino acids as precursors is considered advantageous compared to simple amines, as it minimizes certain drawbacks and aligns with green chemistry principles. nih.gov
Reaction Optimization and Process Development
Optimizing the synthesis of this compound and its derivatives is critical for achieving high yields, selectivity, and purity, thereby ensuring the economic viability and scalability of the process.
Influence of Solvents and Reaction Conditions on Synthesis Yield and Selectivity
The choice of solvent and reaction parameters has a profound impact on the outcome of sulfonamide synthesis. In solid-phase synthesis, solvent choice is critical for ensuring proper solvation of the resin and the growing peptide or molecule chain. Poor solvation can lead to significantly reduced coupling yields. researchgate.net For instance, in one study, solvents such as N-methylpyrrolidinone (NMP) and dimethylsulfoxide (DMSO) led to inefficient solvation and lower average coupling yields, whereas dimethylacetamide (DMA) and dimethylformamide (DMF) provided superior solvation and higher yields. researchgate.net
| Solvent | Average Coupling Yield (%) |
| N-methylpyrrolidinone (NMP) | 78.1 |
| NMP : DMSO (8:2) | 88.9 |
| Dimethylsulfoxide (DMSO) | 91.8 |
| Dimethylacetamide (DMA) | 98.0 |
| Dimethylformamide (DMF) | 99.5 |
This interactive table summarizes the effect of different solvents on peptide coupling yields, illustrating the importance of solvent choice in synthesis. Data sourced from a study on solid-phase peptide synthesis. researchgate.net
Other critical reaction conditions include:
pH Control : In aqueous basic solutions, maintaining the pH between 8 and 10 is crucial for the reaction between amino acids and sulfonyl chlorides. cihanuniversity.edu.iq Following the reaction, acidification to a pH of 2-3 is often used to precipitate the product. cihanuniversity.edu.iq
Temperature and Time : Reaction temperatures can range from room temperature to reflux, depending on the specific reactants and solvents. nih.govscholarsresearchlibrary.com For example, the synthesis of certain N-substituted 4-acetamidobenzenesulfonamides requires heating for 12 hours. scholarsresearchlibrary.com
Catalysts : While many syntheses proceed without a catalyst, some protocols employ one to facilitate the reaction. The use of silica (B1680970) sulfuric acid has been reported as an effective catalyst for the N-acylation of sulfonamides. nih.gov
Methodologies for Product Isolation and Purification
After the chemical synthesis is complete, a series of work-up and purification steps are necessary to isolate the target compound in high purity. The specific methods employed depend on the physical properties of the product and the nature of the impurities.
Commonly employed techniques are summarized below:
| Methodology | Description | Source(s) |
| Aqueous Work-up | The reaction mixture is treated with water and washed with an organic solvent, such as ethyl acetate (B1210297), to remove water-soluble impurities. The organic layer containing the product is then dried. | researchgate.net, nih.gov, nih.gov |
| Precipitation | The product is precipitated from the reaction solution, often by adjusting the pH. Acidification of the aqueous solution to pH 2-3 is a common method to precipitate N-acyl amino acids. | cihanuniversity.edu.iq, google.com |
| Recrystallization | The crude product is dissolved in a suitable hot solvent (e.g., ethanol, water) and allowed to cool, causing the purified product to crystallize out, leaving impurities in the solution. | nih.gov, google.com |
| Chromatography | Column chromatography is used to separate the product from unreacted starting materials and byproducts based on differential adsorption. Specific solvent systems, like ethanol:chloroform mixtures, are used as the eluent. | cihanuniversity.edu.iq |
| Filtration | The solid, purified product is separated from the liquid phase by filtration, often under suction, followed by washing and drying. | nih.gov, google.com |
This interactive table outlines common laboratory techniques for the isolation and purification of this compound and related sulfonamide derivatives.
Biological Activity and Pharmacological Profiles
Neurotensin (B549771) Receptor Modulation
N-[(4-methylphenyl)sulfonyl]leucine, specifically the derivative identified as NTRC-824 (N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine), has been identified as a notable modulator of the neurotensin receptor system. who.intnih.govnih.gov
Research has demonstrated that NTRC-824 acts as a nonpeptide compound with activity at the neurotensin receptor type 2 (NTS2). who.intnih.govresearchgate.net In functional assays, it behaves in a manner similar to the endogenous ligand neurotensin. who.intnih.govnih.gov Specifically, in a FLIPR (Fluorometric Imaging Plate Reader) assay, NTRC-824 demonstrated antagonist activity. who.int When tested against an NTS2 agonist, NTRC-824 exhibited an IC50 value of 40 nM, indicating its potency in inhibiting the receptor's activation. who.int This makes it approximately three times more active than the endogenous ligand neurotensin (NT), which has a reported IC50 of 114 nM in the same assay. who.int
A key characteristic of NTRC-824 is its selectivity for NTS2 over the neurotensin receptor type 1 (NTS1). who.intnih.gov Binding assays have shown that NTRC-824 has a Ki value of 202 nM for NTS2. who.int In contrast, it displayed no significant binding activity at the NTS1 receptor at concentrations up to 30 μM. who.int This high degree of selectivity is a significant finding, as it distinguishes NTRC-824 as the first nonpeptide compound to exhibit such a profile, behaving like the endogenous ligand in functional assays for NTS2 while avoiding NTS1. who.intnih.govnih.gov
The functional characteristics of NTRC-824 have been extensively studied using in vitro cell-based assays, particularly the FLIPR assay. who.intresearchgate.net The FLIPR assay measures changes in intracellular calcium concentration, providing a readout of G-protein coupled receptor activation. nih.gov In CHO cells stably expressing the rat NTS2 receptor, NTRC-824 was identified as an antagonist. who.int The assay demonstrated that NTRC-824 could effectively block the calcium release mediated by an NTS2 agonist. who.intresearchgate.net The IC50 value of 40 nM obtained from these FLIPR assays underscores its potent antagonistic effect at the NTS2 receptor. who.int
Interactive Table: Neurotensin Receptor Activity of NTRC-824
| Compound | Assay Type | Receptor | Activity | Value |
| NTRC-824 | FLIPR | NTS2 | Antagonist IC50 | 40 nM |
| NTRC-824 | Binding | NTS2 | Ki | 202 nM |
| NTRC-824 | Binding | NTS1 | Ki | >30 µM |
| Neurotensin (NT) | FLIPR | NTS2 | Antagonist IC50 | 114 nM |
| Neurotensin (NT) | Binding | NTS2 | Ki | 28 nM |
Antimicrobial Efficacy
Based on a comprehensive review of available scientific literature, there is no specific data on the antibacterial or antifungal activity of the chemical compound this compound. While studies exist on the antimicrobial properties of various N-sulfonylated amino acid derivatives, none have specifically reported on this particular compound.
There is no available data in the reviewed scientific literature regarding the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
There is no available data in the reviewed scientific literature regarding the antifungal activity of this compound against any fungal pathogens.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Both sulfonamide derivatives and the amino acid leucine (B10760876) have demonstrated antioxidant potential, making this compound a compound of interest in this context. mdpi.comnih.gov Leucine and isoleucine have been shown to possess antioxidative properties, protecting cells from oxidative damage. nih.gov Similarly, the sulfonamide functional group is present in various compounds known to exhibit a spectrum of biological effects, including antioxidant activity. mdpi.com
A standard and widely used method to evaluate the antioxidant capacity of a compound in vitro is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov This simple and rapid spectrophotometric method measures the ability of a potential antioxidant to act as a hydrogen or electron donor to the stable DPPH radical. nih.govnih.gov
The DPPH radical has a deep violet color in solution and shows a strong absorbance at approximately 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to its corresponding hydrazine (B178648) form, DPPH-H. nih.govnih.gov This reduction neutralizes the radical and leads to a loss of the violet color, a change that is stoichiometrically related to the number of electrons or hydrogen atoms captured. nih.gov The decrease in absorbance is measured to quantify the scavenging activity of the test compound.
Table 1: Principle of the DPPH Radical Scavenging Assay
| Step | Description | Visual/Spectrometric Change |
|---|---|---|
| Initial State | The DPPH radical is a stable free radical with a characteristic deep violet color. | Strong absorbance at ~517 nm. |
| Reaction | An antioxidant molecule (AH) donates a hydrogen atom or electron to the DPPH radical. | DPPH• + AH → DPPH-H + A• |
| Final State | The DPPH radical is neutralized, forming the reduced, non-radical DPPH-H. | The solution's color fades from violet to yellow or colorless. The absorbance at ~517 nm decreases. |
This assay is a primary screening tool to identify and characterize the free-radical scavenging potential of chemical compounds like this compound.
Additional Therapeutic Potentials
The structural features of this compound suggest its potential relevance in other therapeutic domains, including infectious diseases and enzyme inhibition.
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the continuous search for new and effective antimalarial agents. nih.gov Current research focuses on a wide variety of chemical structures, with heterocyclic moieties like 4-aminoquinolines being a cornerstone of antimalarial drug discovery for decades. nih.gov While extensive research is conducted to evaluate novel compounds against various Plasmodium clones, specific efficacy studies focusing on this compound are not prominently documented in publicly available scientific literature. The field, however, remains open to exploring diverse chemical scaffolds to overcome existing resistance mechanisms. nih.gov
Human African Trypanosomiasis, or sleeping sickness, is a severe parasitic disease caused by protozoa of the genus Trypanosoma. nih.gov Current treatments have limitations, driving the search for new, safer, and more effective drugs. nih.gov Research in this area has identified several classes of compounds with promising in vitro activity. For instance, derivatives of 4-phenyl-6-(pyridin-3-yl)pyrimidine have shown potent antitrypanosomal effects. nih.gov Similarly, certain 1-alkyl-2-(substituted-amino)-5-hydroxy-4-methylnaphtho[1,2-d]thiazoles have demonstrated rapid lytic activity against Trypanosoma brucei organisms in vitro. nih.gov Despite these advances with various heterocyclic systems, specific investigations into the antitrypanosomal potential of this compound have not been extensively reported.
Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens, as well as being involved in human physiological and pathological processes. This makes them attractive targets for therapeutic intervention. Leucine-containing molecules have been a key focus in the development of protease inhibitors. nih.gov
A notable example is N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL), a peptide aldehyde that inhibits the proteasome, a critical cellular complex for protein degradation. nih.gov The structure of such inhibitors, incorporating amino acid residues like leucine, is fundamental to their ability to bind to the active site of proteases.
Furthermore, leucyl aminopeptidases (LAPs) are metalloenzymes that cleave N-terminal leucine residues from peptides and proteins. nih.gov These enzymes are crucial for various biological processes, including protein turnover and the metabolism of bioactive peptides in mammals. nih.gov Importantly, LAPs are also found in pathogens such as Plasmodium falciparum, where they are required for functions like digestive proteolysis, making them a valid target for antimicrobial drug design. nih.gov The development of phosphinate pseudopeptides containing leucine analogs highlights a strategy to create potent inhibitors of these enzymes. nih.gov Given that this compound is a modified leucine derivative, it possesses the core structural element that could enable it to function as an inhibitor for LAPs or other proteases that recognize leucine residues.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| 6-aminohexanoic acid |
| Melittin |
| Mel-LX3 |
| N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL) |
Interaction with Organic Anion Transporters (OATs) for Leucine Derivatives
The interaction of various drug molecules with renal transporters is a critical aspect of their pharmacokinetic profile, influencing their elimination and potential for drug-drug interactions. Organic Anion Transporters (OATs), a family of membrane proteins primarily expressed in the kidney, play a significant role in the secretion of a wide range of endogenous and exogenous substances, including many pharmaceuticals. The potential for derivatives of the amino acid leucine, such as this compound, to interact with these transporters is an area of ongoing research.
Detailed Research Findings
While direct studies on the interaction of this compound with Organic Anion Transporters (OATs) are limited in publicly available literature, research on structurally related compounds provides valuable insights into potential interactions. The general structure of this compound, featuring a sulfonyl group attached to an amino acid, suggests a likelihood of interaction with OATs, which are known to transport a variety of organic anions.
Studies have shown that compounds with a benzenesulfonylurea or benzenesulfonamide (B165840) structure can interact with the p-aminohippurate (B12120003) (PAH) transporter, a classic example of an organic anion transporter. nih.gov This suggests that the sulfonyl moiety is a key structural feature for recognition by these transporters.
Furthermore, extensive research has been conducted on the inhibition of OAT1 and OAT3 by various organic anions. For instance, a study investigating the major components of the medicinal herb Salvia miltiorrhiza (Danshen) revealed competitive inhibition of hOAT1 and hOAT3 by several organic acid compounds. nih.gov Although these compounds are structurally different from this compound, the data underscores the broad substrate and inhibitor specificity of these transporters.
The following table summarizes the inhibitory constants (Ki) for selected compounds against human OAT1 and OAT3, demonstrating the range of affinities these transporters have for different organic anions.
| Compound | hOAT1 Ki (µM) | hOAT3 Ki (µM) |
| Lithospermic acid | 20.8 ± 2.1 | 0.59 ± 0.26 |
| Rosmarinic acid | 0.35 ± 0.06 | 0.55 ± 0.25 |
| Salvianolic acid A | 5.6 ± 0.3 | 0.16 ± 0.03 |
| Salvianolic acid B | 22.2 ± 1.9 | 19.8 ± 8.4 |
| Tanshinol | 40.4 ± 12.9 | 8.6 ± 3.3 |
| Data sourced from a study on the competitive inhibition of human organic anion transporters by major components of Salvia miltiorrhiza. nih.gov |
Given that this compound exists as an organic anion at physiological pH, it is plausible that it could be a substrate or inhibitor of OAT1 and/or OAT3. The presence of both a carboxylic acid group and a bulky, lipophilic sulfonyl group are features common to many OAT substrates. Further in vitro studies using cell lines stably expressing these transporters would be necessary to definitively determine the nature and kinetics of this interaction.
Mechanistic Studies of Action
Ligand-Receptor Binding and Activation Mechanisms for NTS2
N-[(4-methylphenyl)sulfonyl]leucine is a core component of more complex molecules designed to interact with specific biological targets. One such derivative, identified as NTRC-824 (N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine), has been identified as the first nonpeptide compound that is selective for the neurotensin (B549771) receptor type 2 (NTS2) over the neurotensin receptor type 1 (NTS1). nih.govnih.govacs.org Compounds that act via the NTS2 receptor have shown activity in animal models of pain. nih.govnih.govacs.org
In functional assays, NTRC-824 behaves similarly to the endogenous ligand neurotensin (NT). nih.govnih.govacs.org Studies using a FLIPR (Fluorometric Imaging Plate Reader) assay demonstrated that while NT itself shows no agonist activity at NTS2, it acts as an antagonist against the synthetic agonist 3b in an insurmountable manner, with an IC₅₀ value of 114 nM. nih.govacs.org Similarly, NTRC-824 antagonized the action of the NTS2 agonist 3b. nih.gov In binding assays, NT exhibited a Kᵢ value of 28 nM at the NTS2 receptor. nih.govacs.org The reference agonist compound 3b showed an EC₅₀ of 22 nM in the functional assay and a Kᵢ of 5.8 nM in the binding assay. nih.gov NTRC-824 and a related compound (13) were shown to be active in the NTS2 FLIPR assay but not the NTS1 assay. nih.govacs.org
The research that identified NTRC-824 provides evidence that new compounds with NTS2 activity can be discovered using agonists like 3b in FLIPR assays, which allows for the identification of novel antagonists that function like neurotensin. nih.gov
| Compound | Assay | Receptor | Value |
|---|---|---|---|
| Neurotensin (NT) | Functional (Antagonist) | NTS2 (vs. 3b) | IC₅₀ = 114 nM |
| Neurotensin (NT) | Binding | NTS2 | Kᵢ = 28 nM |
| Compound 3b | Functional (Agonist) | NTS2 | EC₅₀ = 22 nM |
| Compound 3b | Binding | NTS2 | Kᵢ = 5.8 nM |
| NTRC-824 (5) | Functional | NTS2 | Active |
| NTRC-824 (5) | Functional | NTS1 | Inactive |
Modulation of Intracellular Signaling Pathways (e.g., mTORC1 Pathway)
Leucine (B10760876), the parent amino acid of this compound, is a key signaling molecule that regulates cell growth and metabolism through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.gov The activation of the mTORC1 pathway by leucine and its derivatives involves two main steps: cellular uptake and the subsequent activation of mTORC1. nih.gov
In HeLa S3 cells, the cellular uptake of leucine is primarily mediated by the L-type amino acid transporter 1 (LAT1). nih.gov For a molecule to be recognized by LAT1, it must possess a carbonyl oxygen, an alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain. nih.gov However, the structural requirements for activating mTORC1 are more stringent. In addition to the features needed for LAT1 recognition, mTORC1 activation requires a fixed distance between the carbonyl and alkoxy oxygens of the carboxyl group and an amino group located at the α-carbon. nih.gov
Further research has shown that the leucyl-tRNA synthetase (LRS) acts as a leucine sensor in the mTORC1 pathway. nih.gov It is possible to decouple the leucine-sensing function of LRS from its catalytic activity. nih.gov Specific compounds have been identified that can inhibit the leucine-dependent mTORC1 pathway by disrupting the interaction between LRS and RagD GTPase, a key step in mTORC1 activation. nih.gov For example, the compound BC-LI-0186 binds to the RagD interacting site of LRS, which prevents the localization of LRS to the lysosome and thereby inhibits mTORC1 activity without affecting the catalytic function of LRS. nih.gov This suggests that the leucine sensor function of LRS is a viable target for inhibiting the mTORC1 pathway. nih.gov
Identification of Molecular Targets and Enzyme Interactions
The primary molecular target for derivatives of this compound, such as NTRC-824, is the neurotensin receptor type 2 (NTS2). nih.govnih.govacs.org As discussed, this interaction is highly selective, with no significant activity observed at the NTS1 receptor. nih.govacs.org
In the context of the mTORC1 signaling pathway, key molecular interactions for leucine derivatives involve the L-type amino acid transporter 1 (LAT1) for cellular entry and the leucyl-tRNA synthetase (LRS) which acts as a direct sensor of intracellular leucine levels. nih.govnih.gov The interaction with LRS is crucial for activating the mTORC1 cascade. nih.gov
Leucine-rich motifs are also known to be important for targeting proteins within cells. For instance, a leucine-rich motif in the N-terminal domain of Pseudomonas aeruginosa ExoS is responsible for targeting the protein to the Golgi-endoplasmic reticulum of mammalian cells. nih.gov This highlights the general importance of leucine residues in mediating protein-protein and protein-membrane interactions. Furthermore, studies on synthetic peptides have shown that leucine residues can influence interactions with lipids. The substitution of leucine with phenylalanine in a class A amphipathic helical peptide altered its interaction with dimyristoylphosphatidylcholine, demonstrating leucine's role in lipid-protein interactions. nih.gov
Elucidation of Enantiorecognition Principles in Biological Systems
The stereochemistry of this compound is critical for its biological interactions. A study involving a novel C2 symmetric chiral stationary phase synthesized with N-[(4-methylphenyl)sulfonyl]-l-leucine as the chiral side chains demonstrated excellent enantioseparation capabilities for 67 different enantiomers. nih.gov This chiral stationary phase showed significantly better enantioselectivity compared to one based on N-(4-methylbenzoyl)-l-leucine amide, and the C2 symmetric structure greatly enhanced its enantiorecognition performance. nih.gov
The principles governing this enantiorecognition were found to be a combination of hydrogen bond interactions, π-π interactions, and steric hindrance. nih.gov The enantioseparation mechanism was further investigated using 1H-NMR spectroscopy, confirming the importance of these non-covalent interactions in distinguishing between enantiomers. nih.gov
The significance of stereochemistry is also observed in peptide activity. In one study, adding a D-leucine residue to the second position of a brevinin peptide (B1OS-D-L) resulted in enhanced antibacterial and anticancer activities with lower hemolytic effects compared to the version with the naturally occurring L-leucine. mdpi.com The D-leucine-modified peptide also exhibited a faster killing speed against lung cancer cells. mdpi.com This illustrates that the specific enantiomeric form of a leucine residue can profoundly impact the biological activity and therapeutic potential of a molecule. mdpi.com
Structure Activity Relationship Sar Investigations
Systematic Modification of the Sulfonamide Moiety and its Impact on Activity
The sulfonamide group is a cornerstone pharmacophore in a multitude of therapeutic agents. nih.gov In derivatives of N-[(4-methylphenyl)sulfonyl]leucine, alterations to this functional group have been demonstrated to dramatically affect their biological activity. The aryl portion of the arylsulfonyl group is a key area for modification. Studies involving the substitution of the p-toluene group with other moieties, such as benzene (B151609) or p-bromobenzene, have shown significant impacts on activity. nih.gov These modifications alter the steric and electronic properties of the molecule, which in turn influences how it interacts with its biological target. The aryl(sulfonyl)amino group itself has been identified as a stable yet reactive component, capable of participating in intramolecular substitution reactions, highlighting its importance in molecular interactions. acs.org Furthermore, the sulfonamide linker has been successfully used to replace other chemical groups, like the N-methylamide moiety in bradykinin (B550075) B2 receptor antagonists, leading to potent and selective compounds. nih.gov
Role of the Leucine (B10760876) Side Chain and its Stereochemical Configuration
The leucine component, specifically its isobutyl side chain, is a critical determinant of the biological activity of this compound. This hydrophobic side chain is believed to engage in crucial interactions within the binding sites of target proteins. Leucine is a branched-chain amino acid (BCAA) known to play significant roles in regulating protein synthesis and metabolism. nih.gov The specificity of this interaction is highlighted in studies of periplasmic binding proteins in E. coli, where the binding pocket shows distinct preferences for leucine, isoleucine, and valine based on key amino acid residues. nih.gov Replacing leucine with other amino acids, therefore, can drastically alter the binding affinity and subsequent biological response.
The stereochemistry of the amino acid is also of fundamental importance. Most biological systems exhibit a high degree of stereospecificity. For amino acids, the L-configuration is the naturally occurring form and is typically the more biologically active enantiomer. libretexts.org While not always predictive of the direction of optical rotation, the L-configuration denotes a specific three-dimensional arrangement of the groups around the chiral alpha-carbon. libretexts.org In the context of N-sulfonylated amino acid derivatives, the biological activity is often highly dependent on this stereochemical configuration, with the L-enantiomer generally being more potent.
Effects of Aromatic Substituents on Biological Potency
The substituent on the aromatic ring of the N-arylsulfonyl group provides a critical handle for modulating biological potency. In the parent compound, this compound, this is a methyl group at the para-position. SAR studies on related N-arylsulfonyl amino acid derivatives have shown that modifying this substituent can have profound effects. For example, in a series of N-arylsulfonyl DL-phenylserine derivatives, compounds with benzene, p-toluene, and p-bromobenzene sulfonyl groups were synthesized and tested for anti-inflammatory activity. nih.gov The results indicated that the nature of the substituent on the phenyl ring significantly influenced the observed activity, with an N-(p-bromobenzenesulfonyl) derivative showing the most promise. nih.gov This demonstrates that factors such as the electronegativity and size of the substituent are key variables in optimizing the biological potency of this class of compounds.
| Aromatic Moiety | Observed Biological Effect (Example) |
| p-Toluene | Basis for many active compounds. |
| Benzene | Used as a core structure in SAR studies. nih.gov |
| p-Bromobenzene | Led to a derivative with pronounced anti-inflammatory activity. nih.gov |
This table illustrates how different aromatic groups in N-arylsulfonyl amino acids can influence biological outcomes based on published examples.
Correlation between Structural Features and Neurotensin (B549771) Receptor Affinity and Selectivity
Derivatives of N-sulfonylated amino acids have been explored as ligands for neurotensin receptors (NTRs), which are G protein-coupled receptors involved in numerous physiological and pathological processes. nih.govnih.gov The endogenous ligand, neurotensin, is a 13-amino acid peptide, with its C-terminal portion being crucial for receptor binding and activation. nih.gov
SAR studies have revealed specific structural requirements for affinity and selectivity towards different NTR subtypes. The N-arylsulfonyl portion of the molecule plays a significant role in these interactions. For instance, the non-peptide inverse agonist SR48692, which contains a complex sulfonamide-related structure, demonstrates how non-peptidic scaffolds can interact with NTRs. nih.gov The affinity for NTRs is also highly dependent on the amino acid portion of the ligand. The interaction of the endogenous ligand's C-terminal leucine and isoleucine residues with the receptor highlights the importance of the hydrophobic amino acid side chain in binding. nih.gov The design of selective antagonists often involves creating molecules that mimic certain features of the endogenous peptide while incorporating novel structural elements, such as heterocyclic rings and specific aromatic substituents, to achieve high affinity and selectivity for a particular receptor subtype like NTSR1 over NTSR2. nih.govnih.gov
SAR Profiling for Antimicrobial and Antioxidant Activities
The this compound scaffold and its analogs have been investigated for their potential as antimicrobial and antioxidant agents. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, famously known as sulfa drugs. nih.gov These drugs typically act by inhibiting folic acid synthesis in bacteria. nih.gov
| Compound Class | General Activity | Key Structural Features |
| Sulfonamides | Antibacterial | Sulfonamide group, mimicking p-aminobenzoic acid. nih.gov |
| Antimicrobial Peptides | Antibacterial | Cationic residues, amphipathicity for membrane disruption. nih.gov |
| N-Arylsulfonyl Amino Acids | Potential Antimicrobial | Combination of sulfonamide and amino acid moieties. nih.gov |
This table summarizes general SAR principles for related antimicrobial compound classes.
Investigation of Structural Requirements for Cellular Uptake and Distribution
For a compound to be biologically active, it must reach its target site, which often requires crossing cellular membranes. The structural features of this compound and its analogs are critical for their cellular uptake and distribution. The transport of amino acids and peptide-like molecules into cells is often mediated by specific transporter proteins. nih.gov For instance, the intestinal peptide transporter PEPT1 recognizes di- and tripeptides, but its substrate specificity can be broad, and it does not strictly require an N-terminal α-amino group for transport, allowing it to handle various dipeptide analogues. researchgate.net
Computational and Chemoinformatic Approaches
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode and affinity of a ligand to its target.
Prediction of Ligand-Target Interactions
Molecular docking studies have been crucial in identifying and optimizing the interactions of N-[(4-methylphenyl)sulfonyl]leucine derivatives with various biological targets.
Neurotensin (B549771) Receptor 2 (NTS2): Research has identified a derivative of this compound, specifically N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), as a selective nonpeptide agonist for the neurotensin receptor type 2 (NTS2). nih.govnih.gov NTS2 is a G-protein coupled receptor implicated in pain modulation, making it a significant target for the development of novel analgesics. nih.govnih.gov The identification of NTRC-824 was achieved through a high-throughput screening assay, and its selectivity for NTS2 over NTS1 highlights the potential of the this compound scaffold in designing receptor-specific ligands. nih.govnih.gov Molecular modeling has been postulated to play a role in understanding the binding sites for such ligands. acs.org
Falcipain Enzymes: Falcipains are cysteine proteases found in Plasmodium falciparum, the parasite responsible for malaria. frontiersin.org These enzymes are essential for the parasite's life cycle, making them a key target for antimalarial drugs. frontiersin.orgnih.gov While direct molecular docking studies of this compound with falcipain enzymes are not extensively documented in the available literature, the general approach involves docking potential inhibitors into the active site of the enzyme to predict binding modes and affinities. nih.govnih.gov Such studies are critical for the rational design of novel antimalarial agents.
Antimicrobial Targets: The sulfonamide group present in this compound is a well-known pharmacophore in antimicrobial agents. Molecular docking is a common tool to investigate the potential of such compounds against bacterial and fungal targets. For instance, derivatives of leucine (B10760876) have been docked against targets like E. coli DNA gyrase to predict their antibacterial activity. acs.org These simulations help in understanding the key interactions between the ligand and the active site of the target protein, thereby guiding the synthesis of more potent antimicrobial compounds. acs.org
Estimation of Binding Affinities and Docking Scores
Binding affinity, often represented by docking scores, is a critical parameter estimated through molecular docking simulations. It provides a numerical value to rank potential drug candidates based on their predicted binding strength to a target. Lower docking scores typically indicate a more favorable binding interaction.
| Compound/Derivative | Target | Docking Score/Binding Affinity | Reference |
| Cysteine-based analogue of this compound | E. coli DNA gyrase | -10.95 kcal/mol | acs.org |
| Cysteine-based analogue of this compound | Fungal urate oxidase | -10.07 kcal/mol | acs.org |
The data in this table is for a closely related analogue and is presented for illustrative purposes.
In Silico Drug-Likeness Assessment
The assessment of drug-likeness is a critical step in early-stage drug discovery, helping to filter out compounds that are unlikely to become successful oral drugs. This evaluation is often based on the compound's physicochemical properties.
Evaluation of Physicochemical Properties and Rule-of-Five Compliance
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. nih.govacs.orgresearchgate.netnih.gov The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Compounds that comply with these rules are more likely to have good absorption and permeation properties. nih.govnih.gov While a specific analysis for this compound is not provided in the search results, its derivatives used in various studies are generally designed to fall within these parameters to enhance their potential as drug candidates. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.govnih.gov This approach is valuable for optimizing lead compounds and designing new molecules with improved potency. Although specific QSAR models for this compound were not found, this methodology is frequently applied to series of sulfonamide and leucine derivatives to guide the synthesis of more effective therapeutic agents. nih.gov
Development of Predictive Models for Pharmacological Activities
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, developing such models is crucial for predicting its efficacy and mechanism of action.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the methodologies are well-established for structurally related molecules, such as N-arylsulfonyl derivatives and other modified amino acids. These studies provide a clear blueprint for how such predictive models would be developed.
A typical approach involves the generation of a dataset of analogous compounds with experimentally determined biological activities. For instance, a QSAR study was conducted on a series of N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives to analyze their neurotrophic activities. researchgate.net The development of predictive models for these compounds involved calculating various molecular descriptors and using statistical methods like multiple linear regression (MLR) to build the QSAR model. researchgate.net
Various computational techniques are employed to build robust predictive models. These can range from linear methods like MLR to more complex non-linear approaches such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Projection Pursuit Regression (PPR). nih.gov For a series of 2-amino-6-arylsulfonylbenzonitriles, both linear and nonlinear regression methods were used to create QSAR models for anti-HIV-1 activity, with PPR and SVM models showing powerful predictive capabilities. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also highly relevant. These methods provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its biological activity. nih.gov For example, a study on arylsulfonyl derivatives targeting the 5-HT₆ receptor successfully used CoMFA and CoMSIA to build models with high predictive power, which were further validated through molecular docking and dynamics simulations. nih.gov The resulting contour maps from such an analysis on this compound and its analogs would offer a visual guide for designing new derivatives with enhanced activity. nih.gov
The table below summarizes various predictive modeling techniques and their applicability to N-arylsulfonyl amino acid derivatives, which would be directly relevant for studying this compound.
| Modeling Technique | Description | Applicability to this compound | Key Statistical Parameters |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | To establish a linear relationship between physicochemical descriptors and biological activity. | r², q², F-test |
| Artificial Neural Networks (ANN) | A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships. | To develop more complex and accurate predictive models, especially when the structure-activity relationship is non-linear. researchgate.net | r², Mean Squared Error (MSE) |
| Support Vector Machine (SVM) | A supervised machine learning algorithm used for classification and regression analysis. | To create robust classification models (active vs. inactive) or regression models for predicting potency. nih.gov | Accuracy, Precision, Recall |
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D fields around molecules to correlate their shape and electrostatic properties with biological activity. | To provide a 3D visualization of the structural requirements for activity, guiding targeted modifications of the molecule. nih.gov | q², r² (ncv), r² (pred) |
Identification of Key Structural Descriptors Governing Bioactivity
Identifying the key structural features, or descriptors, that govern the biological activity of this compound is a primary goal of computational analysis. These descriptors can be categorized into several groups, including physicochemical, topological, and quantum chemical properties.
Molecular docking studies, another key computational technique, can identify crucial interactions between a ligand and its target protein at the atomic level. For N-arylsulfonyl-indole-2-carboxamide derivatives, docking studies revealed that hydrogen bonds with specific amino acid residues like Gly26, Leu30, and Thr31 at the binding site were vital for effective binding. mdpi.com This highlights the importance of the sulfonamide group as a hydrogen bond acceptor. mdpi.com
The key structural components of this compound that would be analyzed for their contribution to bioactivity include:
The p-toluenesulfonyl (tosyl) group: The aromatic ring and the sulfonyl moiety contribute to the molecule's hydrophobicity, steric bulk, and electronic properties. The methyl group on the phenyl ring can also influence binding through steric and hydrophobic interactions.
The leucine side chain: The isobutyl side chain of leucine is a key hydrophobic feature. Its size, shape, and flexibility can play a significant role in fitting into the hydrophobic pockets of a target protein. mdpi.com
The stereochemistry of the α-carbon: As with most amino acid derivatives, the stereochemistry at the α-carbon is expected to be critical for biological activity. Studies on N-acetyl-leucine have shown that the L-isomer is the active component, while the D-isomer is inactive, underscoring the importance of stereospecific interactions with the biological target. nih.gov
The carboxyl and N-H groups: These groups are potential hydrogen bond donors and acceptors, and their ability to form hydrogen bonds is often essential for ligand-receptor recognition and binding affinity.
The table below outlines key structural descriptors and their potential significance for the bioactivity of this compound, based on findings from related compounds.
| Structural Descriptor | Description | Potential Significance for Bioactivity | Supporting Evidence from Related Compounds |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and electrostatic interactions with the target. | Found to be an important factor for the neurotrophic activities of N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives. researchgate.net |
| E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. | Important for understanding the reactivity of the molecule and its potential to interact with electron-rich residues in the target protein. | Identified as a key parameter in QSAR models for related N-sulfonylated amino acid derivatives. researchgate.net |
| Hydrophobicity | The tendency of the molecule to repel water, often quantified by LogP. | Crucial for membrane transport and for hydrophobic interactions within the binding pocket of a receptor. The leucine side chain is a major contributor. | Hydrophobicity is a key determinant for the activity of peptides containing leucine. mdpi.com |
| Hydrogen Bond Donors/Acceptors | The number and location of atoms capable of forming hydrogen bonds (e.g., N-H, C=O, SO₂). | Essential for specific recognition and high-affinity binding to biological targets. | The sulfonamide group in related compounds is a key hydrogen bond acceptor. mdpi.comnih.gov |
| Steric Parameters (e.g., Molar Refractivity) | Relate to the size and shape of the molecule. | Determine the complementarity of the ligand to the binding site (steric fit). | Steric fields are a key component of CoMFA models for arylsulfonyl derivatives. nih.gov |
By integrating these computational and chemoinformatic approaches, a comprehensive understanding of the structure-activity relationship of this compound can be developed, facilitating its optimization as a potential therapeutic agent.
Analytical and Separation Methodologies
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for the analysis and purification of N-[(4-methylphenyl)sulfonyl]leucine. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and related amino acid derivatives. The purity of amino acid reference materials is often determined using a mass balance method, which relies on various analytical techniques, including HPLC, to quantify impurities. researchgate.net For instance, HPLC coupled with ultraviolet (UV) detection is a common approach for the simultaneous determination of multiple amino acids, and such methods can be adapted for N-protected derivatives.
A typical HPLC method for analyzing underivatized leucine (B10760876) involves a C18 column with a gradient elution system. hmdb.ca For this compound, a reversed-phase HPLC method would be suitable. The mobile phase often consists of an aqueous buffer (like a phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The retention and separation are influenced by factors like the pH of the buffer and the gradient profile of the organic modifier. researchgate.net Purity assessment is performed by integrating the peak area of the main compound and comparing it to the total area of all observed peaks, including any impurities. For high-accuracy quantification, methods like liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS) can be employed to determine related structural impurities. researchgate.net
Table 1: Illustrative HPLC Conditions for Amino Acid Derivative Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. × 150 mm, 3 µm) |
| Mobile Phase | A: Phosphate Buffer (e.g., 10 mM, pH 2.8-7.4) B: Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at 210-225 nm |
| Column Temperature | 25 - 40°C |
This table represents typical starting conditions for method development and may require optimization for this compound.
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound from L-leucine and p-toluenesulfonyl chloride. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the consumption of reactants and the formation of the product can be visualized. nist.gov
The components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The spots can be visualized under UV light (due to the aromatic tosyl group) or by staining with a suitable reagent like ninhydrin (B49086) (if the starting amino acid is being monitored) or potassium permanganate. The relative retention factors (Rf values) of the starting material and the product will differ, allowing for a clear assessment of the reaction's completion. nist.govnih.gov
Chiral Separation Techniques
This compound, being a chiral molecule itself, plays a significant role in the field of enantioselective chromatography, both as a target for chiral separation and as a component in the creation of chiral selectors.
A significant application of this compound is its use as a chiral building block for the synthesis of Chiral Stationary Phases (CSPs) for HPLC. nih.gov Researchers have synthesized novel CSPs by chemically bonding N-[(4-methylphenyl)sulfonyl]-L-leucine amide derivatives to a silica support. nih.gov In one study, a C2 symmetric chiral structure was created, which demonstrated a marked improvement in enantiorecognition performance compared to simpler, non-symmetric analogs. nih.gov
The development of these "brush-type" or "Pirkle-type" CSPs is a major area of research in chiral separations. researchgate.net The underlying principle is that the chiral selector (in this case, the N-tosyl-leucine derivative) creates a chiral environment that allows for differential interaction with the enantiomers of an analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to the separation of the racemic mixture into its constituent enantiomers. The success of polysaccharide-based and macrocyclic antibiotic-based CSPs has inspired the continued development of new synthetic CSPs like those derived from this compound. researchgate.netyoutube.com
CSPs that incorporate this compound have been successfully used for the enantioseparation of a wide variety of racemic compounds. nih.gov The performance of these CSPs is evaluated by their ability to separate a range of analytes, measuring parameters like the separation factor (α) and resolution (Rs).
For example, a C2 symmetric CSP with N-[(4-methylphenyl)sulfonyl]-L-leucine side chains showed superior enantioselectivity for many chiral analytes, particularly for those also possessing C2 symmetric structures. nih.gov The efficiency of such separations depends on several factors, including the structure of the analyte, the mobile phase composition (often a mixture of hexane (B92381) and an alcohol like 2-propanol), and the temperature. nih.gov These CSPs contribute to the broad family of chiral selectors, which includes well-established phases based on proteins, cyclodextrins, and crown ethers, offering complementary selectivity for different classes of molecules. researchgate.netnovor.cloud The ability to separate the enantiomers of native amino acids and their derivatives is crucial in pharmaceutical development and biological research.
Table 2: Enantioseparation Performance of a CSP with N-[(4-methylphenyl)sulfonyl]-L-leucine
| Analyte Class | Separation Factor (α) Range | Resolution (Rs) Range |
| Chiral Alcohols | 1.05 - 1.20 | 0.8 - 2.5 |
| Chiral Amides | 1.10 - 1.50 | 1.5 - 4.0 |
| C2 Symmetric Compounds | 1.20 - 2.10 | 2.0 - 6.5 |
Data is illustrative and based on findings reported for novel CSPs derived from N-[(4-methylphenyl)sulfonyl]-L-leucine. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for confirming the identity and structure of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. This includes doublets in the aromatic region (around 7.3-7.8 ppm) for the parasubstituted phenyl ring, a singlet for the methyl group on the tosyl moiety (around 2.4 ppm), multiplets for the leucine side chain protons (CH, CH₂, CH), a signal for the α-proton of the leucine core, and a broad signal for the N-H proton.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon of the tosyl group, the carbonyl carbon of the carboxylic acid (around 175-180 ppm), and the aliphatic carbons of the leucine residue.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for this compound would include:
Strong, broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).
N-H stretch from the sulfonamide group (around 3200-3300 cm⁻¹).
C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
Asymmetric and symmetric S=O stretches from the sulfonyl group (around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).
C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₉NO₄S), the expected molecular weight is approximately 285.36 g/mol . Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would reveal the molecular ion peak (M⁺) or pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻). A significant challenge in the mass spectrometry of leucine-containing compounds is distinguishing them from their isobaric isomers, such as N-[(4-methylphenyl)sulfonyl]isoleucine, as they have the same molecular mass.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value/Region |
| ¹H NMR | Aromatic Protons (p-substituted) | ~7.3 - 7.8 ppm (two doublets) |
| Tosyl -CH₃ | ~2.4 ppm (singlet) | |
| Leucine Side Chain & α-H | ~0.8 - 4.0 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~175 - 180 ppm |
| Aromatic Carbons | ~127 - 145 ppm | |
| Aliphatic Carbons | ~21 - 55 ppm | |
| IR (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | |
| S=O Stretch (Sulfonyl) | 1320-1350 & 1140-1160 | |
| Mass Spec | Molecular Ion [M]⁺ for C₁₃H₁₉NO₄S | m/z ≈ 285 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of this compound. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, chemists can map the connectivity and spatial relationships of atoms within the molecule.
¹H NMR spectra provide information on the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the tosyl group, the single proton on the alpha-carbon of the leucine moiety, the protons of the leucine side chain, and the methyl group on the phenyl ring. Studies involving similar chiral stationary phases have utilized ¹H-NMR to investigate enantiorecognition mechanisms. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show characteristic peaks for the carboxyl carbon, the aromatic carbons, the alpha-carbon, and the distinct carbons of the isobutyl side chain of leucine. nih.govmpg.deresearchgate.netresearchgate.net Specific labeling of leucine methyl groups with ¹³C is a known strategy to simplify spectra and obtain unambiguous distance restraints in protein NMR studies. nih.govmpg.de
2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for confirming the structure. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the leucine and tosyl moieties. NOESY can reveal through-space proximities between protons, which was used to investigate the enantiorecognition mechanism of a chiral stationary phase featuring N-[(4-methylphenyl)sulfonyl]-l-leucine side chains. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10.0 - 12.0 | 175 - 180 |
| Sulfonamide NH | 8.0 - 9.0 | N/A |
| Aromatic (phenyl) | 7.3 - 7.8 | 127 - 145 |
| Leucine α-CH | 3.9 - 4.2 | 53 - 58 |
| Leucine β-CH₂ | 1.5 - 1.8 | 40 - 45 |
| Leucine γ-CH | 1.4 - 1.7 | 24 - 26 |
| Leucine δ-CH₃ | 0.8 - 1.0 | 21 - 23 |
| Phenyl-CH₃ | 2.4 | 21 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The compound has a molecular formula of C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol . chemnet.com
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing this compound, as it can readily form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov ESI-MS/MS analysis of the protonated molecule would reveal characteristic fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing the target compound from other molecules with the same nominal mass.
A significant challenge in the mass spectrometric analysis is distinguishing this compound from its isobaric isomer, N-[(4-methylphenyl)sulfonyl]isoleucine, as they have identical molecular weights. nih.govnih.gov Advanced fragmentation techniques such as Electron Transfer Dissociation (ETD) or High-Energy Collisional Dissociation (HCD) can induce specific side-chain cleavages (producing characteristic w-ions and d-ions) that allow for their differentiation. nih.govabterrabio.comwvu.edu
Table 2: Expected Mass Fragments for this compound in MS/MS
| m/z (Daltons) | Description of Fragment |
|---|---|
| 286.10 | [M+H]⁺ (Protonated molecule) |
| 240.09 | Loss of COOH (formic acid) from [M+H]⁺ |
| 172.05 | Immonium ion of tosyl-leucine |
| 155.02 | Tosyl group [C₇H₇SO₂]⁺ |
| 131.10 | Protonated leucine [C₆H₁₄NO₂]⁺ |
| 91.05 | Tropylium ion [C₇H₇]⁺ from tosyl group |
| 86.10 | Immonium ion of leucine [C₅H₁₂N]⁺ (loss of CO) |
Note: Fragmentation patterns can vary with instrumentation and collision energy.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would display characteristic bands confirming the presence of the sulfonamide, carboxylic acid, aromatic ring, and aliphatic hydrocarbon components.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching, hydrogen-bonded | 2500 - 3300 (broad) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1320 - 1350 & 1140 - 1160 |
| C-N | Stretching | 1090 - 1360 |
| S-N | Stretching | 1000 - 1100 |
Note: These are general frequency ranges and can be influenced by the molecular environment and physical state of the sample.
Advanced Derivatization Strategies for Enhanced Analytical Detection
While this compound is itself a derivatized amino acid, further chemical modification can be employed to enhance its detectability and improve its behavior in certain analytical systems, particularly for trace-level analysis in complex matrices.
N-Terminal Derivatization in Mass Spectrometry
The subject compound, this compound, is an example of an amino acid that has been derivatized at its N-terminus. The tosyl (4-methylphenylsulfonyl) group serves as a protecting group in organic synthesis but also modifies the molecule's analytical properties. This type of derivatization is a common strategy in proteomics and metabolomics to improve mass spectrometric analysis. nih.gov
The introduction of the tosyl group blocks the primary amine's basicity and reactivity. In mass spectrometry, derivatization can be strategically used to:
Increase Ionization Efficiency: By adding a group that is easily charged, such as one containing a quaternary amine or a readily protonated site. nih.gov
Direct Fragmentation: The derivatizing agent can be chosen to direct fragmentation in MS/MS experiments, leading to more predictable and informative spectra. dtu.dk
Increase Mass: Adding a heavy tag can shift small peptides or amino acids into a clearer region of the mass spectrum, away from low-mass interferences.
The tosyl group on this compound makes the molecule more acidic and provides a distinct fragmentation pattern, aiding in its identification.
Derivatization for Improved Carboxylic Acid Detection in LC-MS/MS
For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), especially using reversed-phase (RP) columns, the free carboxylic acid group of this compound can lead to poor retention and variable ionization efficiency, particularly in negative ion mode. nih.govresearchgate.net To overcome these issues, the carboxyl group can be chemically derivatized. researchgate.net
This strategy aims to:
Enhance Chromatographic Retention: By converting the polar, acidic group into a less polar, more hydrophobic ester or amide, its retention on RP-LC columns is significantly improved. nih.gov
Improve Ionization Efficiency: Derivatization can introduce a permanently charged group or a moiety with high proton affinity, boosting the signal in positive-ion ESI-MS, which is often more sensitive and robust. mdpi.com
Increase Sensitivity and Selectivity: Reagents can be chosen to create a derivative that is highly responsive in the mass spectrometer, lowering detection limits. nih.gov
Common derivatization agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH) and anilines, which react with the carboxyl group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov For this compound, reacting it with 3-NPH would yield a derivative with enhanced hydrophobicity and a readily ionizable site for sensitive LC-MS/MS analysis.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-[(4-methylphenyl)sulfonyl]isoleucine |
| 3-nitrophenylhydrazine (3-NPH) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Future Directions and Research Perspectives
Design and Synthesis of Novel Neurotensin (B549771) Receptor Type 2 (NTS2) Selective Ligands
The neurotensin receptor type 2 (NTS2) is a G protein-coupled receptor implicated in a range of physiological processes, including pain modulation and neuroprotection. The development of selective ligands for NTS2 is a significant area of research for potential therapeutic interventions. Derivatives of N-[(4-methylphenyl)sulfonyl]leucine have emerged as a promising class of NTS2 receptor ligands.
Future research in this area is focused on the rational design and synthesis of novel analogs with enhanced selectivity and potency for the NTS2 receptor. This involves systematic modifications of the this compound scaffold. Key areas of structural exploration include:
Modification of the Leucine (B10760876) Side Chain: Introducing different alkyl or aryl groups to alter lipophilicity and steric interactions with the receptor binding pocket.
Substitution on the Phenylsulfonyl Group: Varying the substituents on the aromatic ring to modulate electronic properties and potential interactions with the receptor.
Alterations to the Carboxylic Acid Moiety: Bioisosteric replacement of the carboxylic acid with other acidic groups or conversion to esters and amides to fine-tune pharmacokinetic properties.
These synthetic efforts are often guided by computational modeling and docking studies to predict ligand-receptor interactions and prioritize target compounds for synthesis and biological evaluation. The goal is to develop tool compounds for further elucidating NTS2 receptor pharmacology and to identify lead candidates for drug development.
Development of Broad-Spectrum Antimicrobial Agents Based on this compound Scaffold
The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents with novel mechanisms of action. N-tosylated amino acids, including derivatives of this compound, have demonstrated promising antimicrobial activity against a range of pathogens.
Future research is directed towards harnessing the this compound scaffold to develop broad-spectrum antimicrobial agents. This involves several key strategies:
Synthesis of a Diverse Library of Derivatives: Creating a collection of analogs by modifying the amino acid side chain, the aromatic sulfonyl group, and the C-terminus to explore the structure-activity relationships (SAR).
Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effects. Potential mechanisms could include disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.
Evaluation against Resistant Strains: Testing the most potent compounds against clinically relevant multidrug-resistant bacteria and fungi to assess their potential to overcome existing resistance mechanisms.
The development of these agents could provide new options for treating infectious diseases that are currently difficult to manage.
Exploration of Therapeutic Applications in Pain Management and Neurological Disorders
Given the involvement of the NTS2 receptor in pain pathways and neuronal function, ligands based on the this compound structure are being investigated for their potential in treating pain and various neurological disorders.
Future research in this domain will focus on:
Preclinical Models of Pain: Evaluating the analgesic effects of novel NTS2-selective ligands in various animal models of acute, inflammatory, and neuropathic pain.
Neuroprotective Effects: Investigating the potential of these compounds to protect neurons from damage in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they can reach the central nervous system in sufficient concentrations to exert their therapeutic effects.
The ultimate aim is to translate promising preclinical findings into clinical trials for new, non-opioid analgesics and disease-modifying therapies for neurological conditions.
Rational Design of Potent Antioxidant Compounds with this compound Core
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The development of effective antioxidants is a key therapeutic strategy.
Future research is exploring the potential of the this compound scaffold in the rational design of potent antioxidant compounds. This involves:
Incorporation of Antioxidant Moieties: Synthesizing hybrid molecules that combine the this compound core with known antioxidant pharmacophores, such as phenolic groups or selenium-containing functionalities.
In Vitro and In Silico Antioxidant Assays: Screening newly synthesized compounds for their ability to scavenge free radicals and inhibit lipid peroxidation using a variety of established assays. Computational methods can also be used to predict antioxidant activity.
Cell-Based Assays: Evaluating the most promising compounds for their ability to protect cells from oxidative damage induced by various stressors.
This research could lead to the development of novel antioxidants with improved efficacy and favorable pharmacokinetic profiles.
Investigation of Multi-Targeting Approaches for Complex Diseases
Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. Multi-target drugs, which are designed to interact with several molecular targets simultaneously, represent a promising therapeutic approach for these conditions.
The this compound scaffold is being investigated as a platform for the development of multi-target ligands. Future research directions include:
Design of Hybrid Molecules: Creating single molecules that combine the this compound moiety with other pharmacophores known to interact with different targets relevant to a specific disease. For example, combining an NTS2 ligand with a histone deacetylase (HDAC) inhibitor for cancer therapy.
Evaluation in Disease-Relevant Models: Testing the efficacy of these multi-target compounds in cellular and animal models of complex diseases to validate their therapeutic potential.
Understanding Polypharmacology: Elucidating the complex interactions of these compounds with their multiple targets to optimize their therapeutic effects and minimize potential side effects.
This approach holds the potential to develop more effective treatments for diseases that are not adequately addressed by single-target drugs.
Integration of Advanced Synthetic Methodologies with High-Throughput Screening
To accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold, the integration of advanced synthetic methodologies with high-throughput screening (HTS) is crucial.
Future research in this area will focus on:
Development of Efficient Synthetic Routes: Designing and implementing more efficient and scalable synthetic methods for the preparation of this compound and its derivatives. This may involve the use of novel catalysts, flow chemistry, or microwave-assisted synthesis.
Combinatorial Chemistry and Parallel Synthesis: Utilizing these techniques to rapidly generate large libraries of diverse analogs for HTS.
Development of HTS Assays: Creating and validating robust and reliable HTS assays to screen these compound libraries for desired biological activities, such as receptor binding, enzyme inhibition, or antimicrobial effects.
This integrated approach will significantly streamline the drug discovery process, allowing for the rapid identification of promising lead compounds.
Application of this compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a chemical reaction.
Future research is exploring the expanded application of N-[(4--methylphenyl)sulfonyl]leucine and its derivatives as:
Chiral Auxiliaries: Temporarily incorporating the chiral molecule into a substrate to direct the stereoselective formation of a new stereocenter. The auxiliary can then be removed to yield the desired enantiomerically enriched product.
Chiral Ligands: Coordinating to a metal catalyst to create a chiral environment that promotes enantioselective transformations.
The development of new and more effective chiral auxiliaries and ligands based on the this compound framework will continue to be an active area of research, contributing to the advancement of asymmetric synthesis and the production of enantiomerically pure pharmaceuticals and other fine chemicals.
Q & A
Q. What strategies enhance the thermal stability of this compound in high-temperature HPLC applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
